Product packaging for 1-Ethylcyclooctanol(Cat. No.:)

1-Ethylcyclooctanol

Cat. No.: B8535135
M. Wt: 156.26 g/mol
InChI Key: CBSXPBHHBUBDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethylcyclooctanol is a synthetic organic compound classified as a cyclic alcohol, with the molecular formula C10H20O . As a cyclooctanol derivative, it features an eight-membered carbon ring structure substituted with an ethyl group and a hydroxyl group, which serves as the key functional site for chemical reactions and interaction studies. While specific biological activity data for this compound is not widely reported in the available literature, structural analogs like chitosan derivatives demonstrate the broad research utility of modified organic compounds in areas such as drug delivery, biomedicine, and materials science . Researchers may investigate this compound as a synthetic intermediate, a building block for more complex structures, or a model substrate in organic synthesis and catalysis studies. The physical and chemical properties such as solubility, boiling point, and stability should be confirmed by the researcher prior to experimental use. This product is intended for laboratory research purposes only and is not certified for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B8535135 1-Ethylcyclooctanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-ethylcyclooctan-1-ol

InChI

InChI=1S/C10H20O/c1-2-10(11)8-6-4-3-5-7-9-10/h11H,2-9H2,1H3

InChI Key

CBSXPBHHBUBDBE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCCC1)O

Origin of Product

United States

Synthetic Methodologies for 1 Ethylcyclooctanol and Analogous Tertiary Cyclooctanols

Classic Approaches to Tertiary Cyclic Alcohols

Classic synthetic routes to tertiary cyclic alcohols largely rely on the nucleophilic addition of organometallic reagents to cyclic ketones. These methods are fundamental in organic chemistry for their efficiency in constructing carbon skeletons.

The Grignard reaction, involving the addition of an organomagnesium halide (Grignard reagent) to a ketone, is a cornerstone for synthesizing tertiary alcohols. organic-chemistry.orgpw.livesigmaaldrich.com This reaction is highly versatile and widely employed due to its ability to form new carbon-carbon bonds effectively. byjus.comwikipedia.org

The direct synthesis of 1-Ethylcyclooctanol (C8H16O) can be achieved through the reaction of cyclooctanone (B32682) (C8H14O) with ethylmagnesium bromide (C2H5BrMg). Cyclooctanone, a cyclic ketone, possesses a highly electrophilic carbonyl group, making it an excellent substrate for nucleophilic addition reactions. guidechem.comwikipedia.org Ethylmagnesium bromide, a common Grignard reagent, acts as the ethyl anion synthon. wikipedia.org The reaction proceeds by the nucleophilic attack of the ethyl group from the Grignard reagent on the carbonyl carbon of cyclooctanone. This initial addition forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with dilute mineral acid like HCl or H2SO4), yields the desired tertiary alcohol, this compound. pw.livemasterorganicchemistry.com

While specific experimental data for this compound is not widely detailed in general literature, the analogous synthesis of 1-ethylcyclopentanol (B74463) from cyclopentanone (B42830) and ethylmagnesium iodide (or bromide) is a well-documented process. nbinno.comchemicalbook.comchemicalbook.com This analogous reaction demonstrates the general applicability and efficiency of Grignard reagents in forming tertiary cyclic alcohols from cyclic ketones. For instance, the synthesis of 1-ethylcyclopentanol typically involves reacting cyclopentanone with ethylmagnesium iodide in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0-5 °C), followed by an acidic workup. chemicalbook.com This process is efficient and scalable, suggesting similar feasibility for cyclooctanone. nbinno.com

The mechanism of the Grignard reaction generally involves a nucleophilic addition of the organomagnesium halide to the carbonyl group. The carbon atom of the Grignard reagent, bearing a partial negative charge due to the polarity of the carbon-magnesium bond, acts as a potent nucleophile. pw.liveyoutube.com It attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide. byjus.com Subsequent protonation of this alkoxide, typically during an acidic workup, furnishes the tertiary alcohol. pw.livemasterorganicchemistry.com

In cyclic systems like cyclooctanone, steric hindrance can play a role in the reaction outcome. While the primary pathway remains nucleophilic addition, sterically hindered ketones can sometimes lead to side reactions such as enolization or reduction. Enolization occurs when the Grignard reagent acts as a base, deprotonating an α-hydrogen of the ketone to form an enolate intermediate, which upon workup, regenerates the starting ketone. organic-chemistry.orgorganic-chemistry.org Reduction can also occur, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, often via a six-membered cyclic transition state. organic-chemistry.org However, for less hindered cyclic ketones like cyclooctanone and relatively unhindered Grignard reagents like ethylmagnesium bromide, the nucleophilic addition pathway leading to the tertiary alcohol is typically dominant. The use of dry organic solvents, such as diethyl ether or tetrahydrofuran, is crucial to prevent the Grignard reagent from reacting with water, which is highly detrimental to its reactivity. sigmaaldrich.comwikipedia.org

Furthermore, while not directly forming tertiary alcohols from ketones, other nucleophilic addition strategies exist for carbonyl compounds. For example, aldehydes and ketones can react with alcohols in the presence of an acid catalyst to form acetals (or ketals from ketones), which are useful as protecting groups. libretexts.orgpressbooks.pub However, for the direct formation of tertiary alcohols, carbon-based nucleophiles like organometallic reagents are essential.

Grignard Reagent Additions to Cyclic Ketones

Alkylation of Cyclooctanone Derivatives

Advanced Stereoselective Synthesis

While this compound itself does not possess a chiral center (the carbon bearing the hydroxyl group is bonded to two identical cyclooctyl ring carbons and an ethyl group, making it achiral), the development of stereoselective routes is critical for the synthesis of analogous tertiary cyclooctanols and other complex tertiary alcohols that do contain stereocenters. The challenge in achieving high stereoselectivity in tertiary alcohol synthesis arises from the increased steric hindrance and often diminished steric dissimilarity of substituents around the prochiral carbon. chinesechemsoc.orgresearchgate.net

Significant advancements have been made in developing enantioselective and diastereoselective methods for synthesizing tertiary alcohols from ketones, often employing chiral catalysts or auxiliaries. These methods aim to control the formation of new stereocenters, leading to products with high enantiomeric excess (ee) or diastereomeric ratio (dr). thieme.de

Enantioselective Approaches:

Catalytic Asymmetric Addition of Carbon Nucleophiles: This is a highly desirable route for chiral tertiary alcohols. researchgate.net Recent developments include:

CuH-Catalyzed Enantioselective Ketone Allylation: This method utilizes 1,3-dienes as allylmetal surrogates, providing homoallylic tertiary alcohols with excellent yields and enantiomeric purity (e.g., >94:6 er). This approach is compatible with various functional groups, and cyclic ketones can react with good diastereoselectivity and excellent enantioselectivity. nih.gov

Nickel-Catalyzed Reductive Arylation of Ketones: This approach can produce tertiary alcohols with high enantiomeric excess (up to 99% ee) from various cyclic and acyclic (hetero)aryl or conjugated ketones. The incorporation of titanium isopropoxide as a Lewis acid is crucial for the reaction. thieme-connect.com

Cyanosilylation of α-Branched Ketones: Highly diastereo- and enantioselective cyanosilylation reactions have been developed to construct tertiary alcohols with vicinal stereocenters from racemic α-branched ketones. Using bifunctional cyanating reagents, high diastereomeric ratios (up to >20:1 dr) and enantiomeric excess values (90–98% ee) have been achieved. chinesechemsoc.org

Copper-Catalyzed Additions of α-Boryl Nucleophiles to α-Ketoesters: This method allows for the catalytic enantio- and diastereoselective synthesis of β-boryl tertiary alcohols, producing compounds with up to 99:1 er and >20:1 dr, and incorporating versatile functional groups. nih.gov

Diastereoselective Approaches:

Intramolecular Baylis-Hillman Reaction: Protocols have been developed for highly diastereoselective intramolecular Baylis-Hillman reactions using less reactive acrylamides and ketones with α-chiral centers, producing α-methylene-γ-lactam frameworks with β-tertiary alcoholic functional groups. researchgate.net

Cobalt(III)-Catalyzed Three-Component C-H Bond Addition: This method provides homoallylic tertiary alcohols through the formation of two C-C σ bonds with complete selectivity for an E-alkene isomer and high diastereoselectivities, even for alcohols prepared from unsymmetrical ketones. nih.gov

Nucleophilic Addition to β-Keto Esters with Organocerium Compounds: This protocol aims for the synthesis of tertiary alcohols with high diastereomeric purity. The combined use of organocerium compounds and TiCl4 can make the procedure very efficient and stereoselective, particularly with phenyl ketone derivatives. arkat-usa.org

These advanced methodologies represent significant progress in the precise construction of complex tertiary alcohol structures, offering routes to access specific stereoisomers that are crucial for pharmaceutical and natural product synthesis.

Stereoselective C-C Bond Forming Reactions
Diastereoselective Addition of Allylic Nucleophiles to Cyclic Ketones

Radical-Mediated Cyclization and Rearrangement Processes

Radical reactions offer unique pathways for carbon-carbon bond formation, often overcoming steric hindrances associated with ionic counterparts. Two prominent radical-mediated strategies for synthesizing hindered tertiary alcohols include samarium diiodide-induced cyclizations and radical deconstruction of Breslow intermediates.

Samarium Diiodide-Induced Cyclizations to Cyclooctanol (B1193912) Derivatives

Samarium diiodide (SmI₂), commonly known as Kagan's reagent, is a powerful single-electron reducing agent widely utilized in organic synthesis for its ability to promote various C-C bond-forming reactions, including cyclizations nih.govfishersci.ca. Its tunable reactivity allows access to both radical and anionic processes nih.gov. The formation of medium-sized rings, such as cyclooctanes, is particularly challenging due to unfavorable enthalpic and entropic factors, yet SmI₂-mediated reactions have proven effective in this domain nih.govfishersci.ca.

In the context of cyclooctanol derivatives, SmI₂ has been employed in the reductive radical cyclization of carbonyl compounds fishersci.cacmdm.twtcichemicals.com. A common mechanistic pathway involves the initial reduction of a carbonyl moiety to generate a ketyl radical fishersci.cafishersci.cauni.lu. This ketyl radical then undergoes intramolecular addition to an unsaturated system, such as an alkene, to form a new carbon-carbon bond fishersci.cafishersci.ca. For the synthesis of cyclooctanol derivatives, 8-endo-trig ketyl-alkene coupling reactions of γ-keto esters bearing various alkenyl substituents have been successfully investigated fishersci.cauni.luuni.lu.

The efficacy, regioselectivity, and stereoselectivity of these cyclizations are significantly influenced by the substitution pattern of both the attacked alkene moiety and the carbonyl group fishersci.cauni.lu. For instance, highly substituted benzannulated cyclooctanol derivatives have been obtained in good yields with moderate to excellent stereoselectivities fishersci.cauni.luuni.lu. Additives such as hexamethylphosphoramide (B148902) (HMPA) and tert-butanol (B103910) (t-BuOH) are often crucial for the success of these cyclizations, as HMPA, for example, enhances the reactivity of SmI₂ fishersci.cauni.lu. The process typically involves the formation of a samarium ketyl intermediate, followed by an 8-endo-trig cyclization, and subsequent reduction of the resulting radical by a second equivalent of SmI₂ and protonation to yield the cyclooctanol derivative fishersci.ca.

A notable application involves the selective SmI₂-H₂O-promoted radical cyclization of seven-membered lactones to form substituted cyclooctanols cmdm.tw. These products typically arise from an exo-mode of cyclization, which contrasts with the more common endo-attack observed in other radical syntheses of cyclooctanes cmdm.tw. The reaction is terminated by the quenching of a chiral benzylic samarium intermediate, and studies using labeling experiments and neutron diffraction have provided insights into the configuration and diastereoselective deuteration of these organosamarium intermediates cmdm.tw.

Table 1: Representative Samarium Diiodide-Mediated Cyclizations to Cyclooctanol Derivatives

Precursor TypeCyclization ModeAdditivesKey FeaturesReference
γ-Keto Esters with Alkenyl Substituents8-endo-trig ketyl-alkene couplingHMPA, t-BuOHGood yields, moderate to excellent stereoselectivity; influenced by steric/electronic factors. fishersci.cauni.luuni.lu
Seven-membered Lactonesexo-mode radical cyclizationH₂OSelective formation of substituted cyclooctanols; diastereoselective. cmdm.tw
Radical Deconstruction of Breslow Intermediates for Hindered Tertiary Alcohols

The radical deconstruction of Breslow intermediates offers an efficient route to synthesize highly congested tertiary alcohols, including those with all-carbon quaternary centers. Breslow intermediates are nucleophilic enaminol species formed in situ by the addition of N-heterocyclic carbenes (NHCs) to carbonyl compounds, typically aldehydes. While classical NHC catalysis often involves two-electron pathways, radical processes utilizing these versatile enaminol intermediates have emerged as powerful synthetic tools.

This methodology involves a-sigmatropic rearrangement of Breslow intermediates, which are generated from readily available N-allyl thiazolium salts and benzaldehyde (B42025) derivatives. Experimental mechanistic studies suggest that the reaction proceeds via the homolytic fragmentation of the Breslow intermediate into a close radical pair. This radical pair then undergoes recombination in a regio- and diastereoselective manner, formally leading to-rearranged products.

The ability of this method to form particularly hindered tertiary alcohols is significant, as the extreme reactivity of the radical intermediates enables C-C bond formation events that are challenging to achieve through two-electron pathways. The resulting tertiary alcohols can also undergo divergent C-C bond cleavage strategies to yield various ketones, further highlighting the synthetic utility of this approach.

Table 2: Key Aspects of Radical Deconstruction of Breslow Intermediates

Intermediate TypeStarting MaterialsMechanismProductsReference
Breslow IntermediatesN-allyl thiazolium salts, benzaldehyde derivativesRadical rearrangement via close radical pair recombinationHighly congested tertiary alcohols, including all-carbon quaternary centers

Stereoselective Nucleophilic Substitution at Quaternary Carbon Stereocenters

The stereoselective construction of quaternary carbon stereocenters, especially those bearing an alcohol functionality, represents a formidable challenge in organic synthesis due to the steric hindrance associated with four distinct substituents. Traditional nucleophilic substitution reactions at tertiary carbons are often hampered by steric shielding, leading to non-selective outcomes. However, recent advancements have demonstrated efficient methods for stereoselective nucleophilic substitution at quaternary carbon stereocenters.

One effective strategy involves the use of cyclopropyl (B3062369) carbinol derivatives as substrates. These reactions typically proceed with a complete inversion of configuration at the quaternary carbon stereocenter, providing access to stereodefined tertiary alcohols and ethers. The high regio- and stereoselectivity observed in these substitutions is often attributed to the transient formation of a bicyclobutonium intermediate, which directs the nucleophilic attack to the most substituted carbon center.

Various nucleophiles, including water, alcohols, phenols, and even organoaluminum species, have been successfully employed in these transformations. For instance, organoaluminum compounds have been shown to promote smooth nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl methyl phosphates, even in the presence of more reactive functional groups. This method allows for the preparation of otherwise synthetically challenging hindered stereodefined polysubstituted tertiary homoallyl alcohols and ethers with high stereopurity.

Furthermore, methods for the direct conversion of tertiary alcohols to quaternary carbons have been reported, often leveraging photoredox catalysis in combination with iron-mediated bimolecular homolytic substitution (SH2). These protocols enable the synthesis of sterically congested quaternary products from diverse and readily available tertiary alcohol feedstocks.

Table 3: Stereoselective Nucleophilic Substitution at Quaternary Carbon Stereocenters

Substrate TypeNucleophilesKey FeaturesProposed IntermediateReference
Cyclopropyl carbinol derivativesWater, alcohols, phenols, organoaluminum speciesComplete inversion of configuration; high regio- and stereoselectivity; mild conditionsBicyclobutonium species
Tertiary alcoholsPrimary bromides (via photoredox/iron catalysis)Synthesis of sterically congested quaternary carbonsRadical sorting mechanisms

Chemical Reactivity and Transformation Pathways of 1 Ethylcyclooctanol

Derivatization Strategies

Derivatization of the hydroxyl group in 1-Ethylcyclooctanol is a primary strategy for introducing new functionalities. This typically involves converting the poor leaving group (-OH) into a better one, facilitating substitution reactions to form halides, ethers, and esters.

The conversion of this compound to the corresponding alkyl halides (e.g., 1-chloro-1-ethylcyclooctane or 1-bromo-1-ethylcyclooctane) is a crucial step for subsequent nucleophilic substitution or organometallic reactions. Tertiary alcohols are readily converted to alkyl halides using hydrohalic acids or other halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for preparing alkyl chlorides from alcohols. The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which then decomposes to the alkyl chloride and sulfur dioxide. Another method involves using N,N'-diisopropylcarbodiimide to mediate the conversion of alcohols to alkyl halides. rsc.org These resulting alkyl halides are valuable intermediates, for instance, in Suzuki-Miyaura coupling reactions for forming new carbon-carbon bonds, even in aqueous environments. nih.gov

Table 1: Reagents for Conversion of this compound to Alkyl Halides

Reagent Product Typical Conditions
Thionyl Chloride (SOCl₂) 1-Chloro-1-ethylcyclooctane Often used with a base like pyridine (B92270) to neutralize HCl byproduct.
Hydrobromic Acid (HBr) 1-Bromo-1-ethylcyclooctane Reaction with concentrated aqueous HBr.
N,N'-Diisopropylcarbodiimide / Halogen Source 1-Halo-1-ethylcyclooctane One-pot procedure, can be accelerated with microwave irradiation. rsc.org

The hydroxyl group of this compound can be transformed into ether and ester functionalities, which are prevalent in various chemical products. arborpharmchem.com

Esterification: Esters are synthesized by reacting an alcohol with a carboxylic acid in a process known as Fischer esterification, which is typically catalyzed by a strong mineral acid. libretexts.orguakron.edu The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. uakron.edu Alternatively, more reactive carboxylic acid derivatives like acid chlorides can be used for a more rapid and often irreversible reaction. The synthesis of esters from this compound is noted in patent literature for the manufacture of various chemical products. google.com

Etherification: The formation of ethers from a tertiary alcohol like this compound can be achieved through various methods. A net reductive etherification can be accomplished by reacting the alcohol with an aldehyde in the presence of a phosphine (B1218219) and an acid. rsc.org This method avoids the need for hydride-based reducing agents. rsc.org

Table 2: Derivatization to Ethers and Esters

Reaction Type Reactants Product Class Catalyst/Conditions
Fischer Esterification This compound + Carboxylic Acid Ester Acid catalyst (e.g., H₂SO₄), heat. libretexts.org
Acylation This compound + Acid Chloride Ester Often in the presence of a non-nucleophilic base.
Reductive Etherification This compound + Aldehyde Ether Phosphine, Acid. rsc.org

Conversion to Alkyl Halides for Further Functionalization

Oxidation Reactions and Pathways

The oxidation of alcohols is a fundamental transformation in organic chemistry. However, the structure of this compound as a tertiary alcohol presents specific considerations for its oxidative pathways.

Primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively. libretexts.org Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). libretexts.org Consequently, they are resistant to oxidation under standard conditions that typically oxidize primary or secondary alcohols. Oxidation, if forced under harsh conditions (e.g., strong acid and heat), would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a simple ketone. libretexts.org While processes exist for oxidizing cyclic alkanes to their corresponding ketones and alcohols, the direct, selective oxidation of a tertiary alcohol like this compound to a ketone without skeletal rearrangement is not a standard transformation. googleapis.comgoogle.com

Overoxidation is a significant concern primarily for primary alcohols, where the initially formed aldehyde can be further oxidized to a carboxylic acid, especially in aqueous media. khanacademy.org Reagents like PCC are often used to stop the oxidation at the aldehyde stage. khanacademy.org For secondary alcohols, the resulting ketone is generally stable to further oxidation. Since tertiary alcohols are resistant to initial oxidation, overoxidation is not a relevant pathway for this compound under typical oxidative conditions. Any forced oxidation would proceed via fragmentation, which is a different consideration from the sequential oxidation seen with primary alcohols. libretexts.org The stability of the cyclic system can influence the conditions required for fragmentation.

Selective Oxidation to Cyclooctanone (B32682) Derivatives

Elimination Reactions to Form Cyclooctene (B146475) Derivatives

Elimination reactions of alcohols, specifically dehydration, are a common method for synthesizing alkenes. vvc.edu For this compound, this pathway leads to the formation of cyclooctene derivatives.

The acid-catalyzed dehydration of an alcohol involves protonation of the hydroxyl group to form a good leaving group (water). For tertiary alcohols, this departure of water leads to a relatively stable tertiary carbocation intermediate. A base (which can be water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, resulting in the formation of a double bond. This process is characteristic of the E1 (Elimination, unimolecular) mechanism. In the case of this compound, dehydration is expected to yield primarily 1-ethylcyclooctene. The formation of other isomers through rearrangement is possible but often less favored depending on reaction conditions. Heat generally favors elimination reactions over competing substitution reactions. masterorganicchemistry.com The acid-catalyzed dehydration of the structurally similar 1-ethylcyclopentanol (B74463) is known to produce 1-ethylcyclopentene.

Table 3: Elimination Reaction of this compound

Reaction Catalyst Mechanism Primary Product Conditions
Dehydration Strong Acid (e.g., H₂SO₄, H₃PO₄) E1 1-Ethylcyclooctene Heat. vvc.edu

C-C Bond Cleavage Reactions Leading to Different Molecular Scaffolds

The C-C bond cleavage in cyclic alcohols like this compound can be initiated by forming an alkoxy radical. This is often achieved through methods such as the photochemically induced decomposition of the corresponding hypoiodite, generated in situ from the alcohol, iodine, and a hypervalent iodine reagent like (diacetoxy)iodobenzene. Once the 1-ethylcyclooctoxyl radical is formed, it can undergo competing β-scission reactions: either ring-opening C-C bond cleavage or cleavage of the C-alkyl bond.

Studies on similar systems, such as 1-alkylcycloalkoxyl radicals, indicate that the preferred cleavage pathway is influenced by the ring size and the nature of the alkyl substituent. For larger rings like cyclooctane (B165968), ring-opening is a significant pathway. In the case of the 1-propylcyclooctoxyl radical, both ring-opening and cleavage of the propyl group have been observed. lookchem.com

For the hypothetical 1-ethylcyclooctoxyl radical, two primary C-C bond cleavage pathways are plausible:

Ring Opening (β-scission of a ring C-C bond): This pathway involves the cleavage of one of the C-C bonds within the cyclooctane ring that is adjacent to the carbon bearing the oxygen radical. This would lead to the formation of a linear alkyl radical with a ketone at one end and an ethyl group at the other, effectively transforming the cyclic scaffold into an acyclic one.

C-Alkyl Bond Cleavage (β-scission of the ethyl group): In this alternative pathway, the bond between the cyclooctyl ring and the ethyl group cleaves. This results in the formation of cyclooctanone and an ethyl radical.

The competition between these two pathways is dictated by the relative stability of the resulting radical intermediates and any steric or electronic factors within the transition states.

Table 1: Potential C-C Bond Cleavage Pathways for 1-Ethylcyclooctoxyl Radical

Cleavage PathwayReactantKey IntermediateProductsResulting Molecular Scaffold
Ring OpeningThis compound1-Ethylcyclooctoxyl RadicalLinear keto-radicalAcyclic
C-Alkyl Bond CleavageThis compound1-Ethylcyclooctoxyl RadicalCyclooctanone + Ethyl RadicalCyclic (Ketone)

It is important to note that these are predicted pathways based on the reactivity of similar compounds. lookchem.com Detailed experimental studies on this compound are required to confirm the exact nature and distribution of the products.

Participation in Complex Organic Transformations (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. organic-chemistry.orgresearchgate.net It typically involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile.

A thorough review of the available scientific literature does not provide specific examples of this compound participating directly as either the diene or the dienophile in a Diels-Alder reaction. Its structure lacks the necessary conjugated diene system required for it to act as the diene component.

For this compound or its derivatives to act as a dienophile, it would first need to be transformed to introduce a double bond, for instance, through a dehydration reaction to form 1-ethylcyclooctene. This resulting alkene could then potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. However, such a specific application for this compound is not documented in the reviewed sources.

The Diels-Alder reaction itself is a cornerstone of complex organic synthesis due to its high degree of regio- and stereoselectivity, allowing for the efficient construction of complex cyclic molecules. researchgate.netiitk.ac.in Variants such as the hetero-Diels-Alder reaction, where a carbon atom in the diene or dienophile is replaced by a heteroatom, further expand its synthetic utility. organic-chemistry.org

While direct participation is not documented, this compound could serve as a precursor to molecules that do engage in such complex transformations. For example, the cyclooctanone generated from C-C bond cleavage could be a starting point for a variety of other synthetic routes.

Mechanistic Investigations of Reactions Involving 1 Ethylcyclooctanol and Its Precursors/derivatives

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereochemical outcome of a reaction is dictated by its mechanism. Understanding these pathways is crucial for the rational design of synthetic routes to enantiomerically pure compounds.

Catalytic Cycles in Asymmetric Synthesis

Asymmetric catalysis provides an efficient route to chiral molecules by repeatedly using a small amount of a chiral catalyst. academie-sciences.fr The process involves a series of steps that constitute a catalytic cycle. In the context of synthesizing derivatives related to 1-ethylcyclooctanol, various catalytic systems are employed.

Dual catalytic systems, for instance, can involve an aerobic oxidation cycle to generate a reactive prochiral intermediate, with a separate, concurrent cycle inducing chirality. frontiersin.org The choice of chiral ligands, such as diphosphines, is critical in transition metal-catalyzed reactions to control stereochemistry. academie-sciences.fr Furthermore, asymmetric photoredox catalysis often requires a secondary activation mode, like organocatalysis, to achieve stereochemical control over radical ion species. nih.gov

Recent advancements have seen the development of multi-catalyst processes where different catalytic cycles operate in unison to produce chiral products with high enantiomeric excess. nih.govfrontiersin.org For example, the combination of an iridium photocatalyst, a Jørgensen-Hayashi catalyst, and a HAT catalyst has been successful in the asymmetric synthesis of various α-chiral compounds. nih.govfrontiersin.org

Catalyst SystemRole in Asymmetric SynthesisExample Application
Dual CatalysisGeneration of prochiral intermediate and subsequent chiral induction in separate cycles. frontiersin.orgAerobic oxidation followed by asymmetric transformation. frontiersin.org
Chiral Ligated MetalsControl of stereochemistry in transition metal-catalyzed reactions. academie-sciences.frUse of chiral diphosphines in C-C bond formation. academie-sciences.fr
Asymmetric Photoredox/OrganocatalysisStereochemical control over radical ion intermediates. nih.govSynthesis of chiral molecules via light-driven reactions. nih.gov
Multi-catalyst SystemsConcurrent operation of multiple catalytic cycles for complex transformations. frontiersin.orgAsymmetric synthesis of α-chiral BCPs. frontiersin.org

Transition State Analysis in Stereocontrolled Processes

The transition state is the highest energy point along a reaction coordinate and its structure determines the stereochemical outcome of a reaction. libretexts.org Computational methods, such as density functional theory (DFT), are powerful tools for modeling these transient structures and elucidating reaction mechanisms. rsc.orgims.ac.jp

By analyzing the potential energy surface, chemists can understand why one stereoisomer is formed preferentially over another. libretexts.org For instance, in the scandium-catalyzed annulation of an aldimine with alkenes, DFT calculations revealed that the alkene insertion step determines the regio- and diastereoselectivity. rsc.org The development of automated workflows like AutoTS has made the process of finding transition states more efficient, requiring only the structures of the reactants and products as input.

The accuracy of these computational models is crucial, with recent developments aiming for an accuracy that allows for reliable reaction rate estimation. arxiv.org This understanding of transition states is vital for optimizing reaction conditions to achieve desired stereocontrol. fiveable.me

Studies of Radical Intermediates and Pathways

Radical intermediates are highly reactive species with an unpaired electron that play a role in many organic reactions. solubilityofthings.com Their formation and subsequent reactions are key to understanding various transformations.

Fragmentation and Recombination Mechanisms

In mass spectrometry, molecules are ionized, often leading to the formation of a radical cation which can then fragment. youtube.com One common fragmentation pathway is alpha-fragmentation, where a bond alpha to a heteroatom breaks, driven by the stability of the resulting cation and the formation of a new bond. libretexts.org This process involves the generation of a new radical, propagating a radical chain reaction. libretexts.org

Another significant pathway is the McLafferty rearrangement, which occurs in longer chains and involves the loss of a neutral alkene from the initial radical cation. libretexts.org Radical-mediated fragmentation-recombination reactions are also observed in enzymatic processes, where they are key steps in complex biotransformations. nih.gov For example, radical-induced cleavage of disulfide bonds can initiate fragmentation in proteins. nih.gov

Fragmentation PathwayDescriptionKey Features
Alpha-FragmentationBreakage of a bond alpha to a heteroatom. libretexts.orgDriven by cation stability and new bond formation; propagates a radical chain. libretexts.org
McLafferty RearrangementLoss of a neutral alkene from a radical cation in longer chains. libretexts.orgInvolves a six-atom transition state. libretexts.org
Radical-Induced CleavageInitiation of fragmentation by radical attack on specific bonds. nih.govCan be initiated by species like hydroxyl radicals. nih.gov

Samarium Ketyl Intermediates in Cyclization Reactions

Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent widely used in organic synthesis. nih.govillinois.edu It can reduce a carbonyl group to form a ketyl radical, a key intermediate in many carbon-carbon bond-forming reactions. nih.govmdpi.com

These samarium ketyl radicals can participate in cyclization reactions, particularly in the formation of five-membered rings. nih.gov The reactivity of SmI₂ can be significantly enhanced by additives such as water and HMPA, which increase its reduction potential. illinois.edumdpi.comfu-berlin.de For example, in the presence of water, SmI₂ can mediate cascade cyclizations involving conjugate reduction and stereoselective aldol (B89426) reactions. mdpi.com

The mechanism often involves the formation of a ketyl radical which then undergoes an intramolecular addition to an alkene or alkyne. nih.gov These reactions have been successfully applied in the total synthesis of complex natural products, demonstrating their power and stereoselectivity. nih.govmdpi.com

Kinetic Analysis of Tertiary Alcohol Transformations

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. For transformations involving tertiary alcohols like this compound, kinetic analysis can help to understand the reaction mechanism and optimize conditions.

For instance, in the kinetic resolution of allylic alcohols via asymmetric epoxidation, the rate difference between the two enantiomers reacting with a chiral catalyst allows for their separation. academie-sciences.fr The Arrhenius equation describes the temperature dependence of the rate constant, where the activation energy (Ea) represents the energy barrier for the reaction. libretexts.org

By measuring the rate constant at different temperatures, the activation energy can be determined, providing insight into the transition state. libretexts.org Such analyses are crucial for understanding and controlling the outcomes of reactions involving tertiary alcohols and their derivatives.

Reaction Order Determinations

The order of a reaction with respect to a specific reactant describes how the reaction rate is influenced by the concentration of that reactant. solubilityofthings.com Determining the reaction order is a critical step in deriving the rate law of a reaction. For the E1 dehydration of this compound, the rate-determining step involves only the decomposition of the protonated alcohol to form the carbocation. libretexts.org This unimolecular nature of the slow step implies that the reaction rate is dependent on the concentration of the alcohol substrate but not the base that participates in the final deprotonation step. Therefore, the reaction is expected to be first-order with respect to this compound.

This hypothesis can be tested experimentally by monitoring the concentration of this compound over time and analyzing the data using graphical methods. studymind.co.uk A hypothetical dataset for the acid-catalyzed dehydration of this compound is presented below to illustrate this process.

Time (s)[this compound] (M)ln[this compound]1/[this compound] (M⁻¹)
00.100-2.30310.0
1000.082-2.50112.2
2000.067-2.70314.9
3000.055-2.90018.2
4000.045-3.10122.2
5000.037-3.29727.0

To determine the reaction order, three plots are typically constructed from this data:

Concentration vs. Time: For a first-order reaction, this plot will show an exponential decay curve.

Natural Logarithm of Concentration (ln[A]) vs. Time: For a first-order reaction, this plot will yield a straight line with a slope equal to -k, where k is the rate constant. libretexts.org

Inverse of Concentration (1/[A]) vs. Time: This plot is linear for a second-order reaction. libretexts.org

When these plots are generated from the data in the table, the plot of ln[this compound] versus time is linear, confirming that the reaction is first-order with respect to this compound. The non-linearity of the other two plots rules out zero-order and second-order kinetics. This experimental finding is consistent with the proposed E1 mechanism, where the unimolecular formation of the carbocation is the rate-determining step. libretexts.orglumenlearning.com

Variable Time Normalization Graphical Analysis Applications

Variable Time Normalization Analysis (VTNA) is a powerful graphical method that allows for the determination of reaction orders by comparing entire reaction progress curves from a minimal number of experiments. nih.govresearchgate.net This modern kinetic analysis technique avoids the need for calculating initial rates and utilizes the full range of concentration data. nih.gov The core principle of VTNA is to normalize both the concentration and time axes of data from experiments with different initial concentrations. When the time axis is normalized using the correct reaction order, the resulting plots of normalized concentration versus normalized time for all experiments will overlay perfectly. researchgate.netresearchgate.net

To apply VTNA to the dehydration of this compound, at least two experiments are performed where the initial concentration of the alcohol is varied while keeping other conditions, such as the acid catalyst concentration and temperature, constant. A hypothetical dataset for two such experiments is provided below.

Hypothetical Data for VTNA of this compound Dehydration
Experiment 1: [this compound]₀ = 0.10 MExperiment 2: [this compound]₀ = 0.20 M
Time (s)[this compound] (M)Time (s)[this compound] (M)
00.10000.200
1000.0821000.164
2000.0672000.134
3000.0553000.110
4000.0454000.090
5000.0375000.074

The analysis involves the following steps:

Normalize Concentration: The concentration at each time point is divided by the initial concentration ([A]/[A]₀).

Normalize Time: The time axis is transformed using the equation t' = t × [A]₀ⁿ⁻¹, where 'n' is the tested reaction order. This is done for several possible orders (e.g., n = 0, 1, 2).

Spectroscopic and Structural Elucidation Methodologies for 1 Ethylcyclooctanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Ethylcyclooctanol, ¹H and ¹³C NMR are fundamental for assigning the specific protons and carbons.

While direct spectral data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from analogous compounds like 1-ethylcyclopentanol (B74463) and general principles of NMR spectroscopy. bhu.ac.in The cyclooctane (B165968) ring's flexibility leads to complex, often broad signals for its methylene (B1212753) protons, typically appearing as a multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ ppm) Multiplicity Integration
-OH ~1.4-1.6 Singlet (broad) 1H
-CH₂- (ring) ~1.5-1.9 Multiplet 14H
-CH₂- (ethyl) ~1.6 Quartet (q) 2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ ppm)
C-OH (quaternary) ~75-78
-CH₂- (ring carbons) ~22-40
-CH₂- (ethyl) ~35

¹H and ¹³C NMR spectra confirm the regioisomerism by establishing the connectivity of the ethyl group to the quaternary carbon of the cyclooctane ring, which is the only carbon not showing a signal in a DEPT-135 experiment.

For determining stereochemistry, particularly the spatial orientation of the ethyl group relative to the cyclooctane ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is indispensable. libretexts.org A NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org In a rigid conformation of this compound, NOESY cross-peaks would be expected between the protons of the ethyl group and specific protons on the cyclooctane ring that are in close proximity. acs.orgresearchgate.net This through-space correlation provides definitive evidence of the relative stereochemistry. acs.org

Advanced NMR experiments are crucial for assigning the complex signals arising from the cyclooctane ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between carbon types. bhu.ac.in A DEPT-90 spectrum would show only CH carbons, a DEPT-135 would show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons are absent. This allows for the unambiguous assignment of the ethyl group carbons and the various methylene groups within the cyclooctane ring.

Elucidation of Stereochemistry and Regioisomerism (1H and 13C NMR, NOESY)

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. uci.edu For this compound (C₁₀H₂₀O), the calculated molecular weight is 156.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 156.

The fragmentation pattern provides further structural confirmation. As a tertiary alcohol, this compound is expected to undergo characteristic fragmentation pathways:

Loss of the ethyl group: A prominent peak would be observed at m/z 127, corresponding to the [M - CH₂CH₃]⁺ fragment.

Loss of water: A peak at m/z 138, corresponding to the [M - H₂O]⁺ fragment, is also characteristic of alcohols. miamioh.edu

Alpha-cleavage: The base peak (most intense peak) is often the result of cleavage of a C-C bond adjacent to the oxygen, leading to a stable oxonium ion.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Identity Significance
156 [C₁₀H₂₀O]⁺ Molecular Ion (M⁺)
138 [C₁₀H₁₈]⁺ Loss of H₂O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netlibretexts.org The spectrum of this compound would be dominated by absorptions characteristic of an alcohol and an alkane.

The most telling feature is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. libretexts.orgmasterorganicchemistry.com The C-O single bond stretch for a tertiary alcohol will appear as a strong peak in the fingerprint region, typically around 1150-1200 cm⁻¹. beilstein-journals.org The aliphatic C-H stretching vibrations from the ethyl group and the cyclooctane ring appear just below 3000 cm⁻¹.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Appearance
3600-3200 O-H stretch (alcohol) Strong, Broad
2960-2850 C-H stretch (alkane) Strong, Sharp
1465 C-H bend (methylene) Medium

X-ray Crystallography for Absolute Configuration Determination (for appropriate derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information, including absolute configuration. nih.gov However, this technique requires a well-ordered single crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, it is not suitable for direct analysis.

To overcome this, a solid crystalline derivative must be prepared. nih.gov This can be achieved by reacting the hydroxyl group of this compound with a suitable reagent, such as a p-nitrobenzoyl chloride or a phenyl isocyanate, to form a solid ester or urethane (B1682113) derivative, respectively. These derivatives are often highly crystalline and suitable for single-crystal X-ray diffraction. The analysis of the resulting diffraction pattern allows for the precise determination of all atom positions and bond lengths, thereby revealing the absolute stereochemistry of the original alcohol. numberanalytics.com

Other Spectroscopic Characterization Methods for Conjugated Derivatives

Should this compound be converted into a conjugated derivative, other spectroscopic methods become relevant. For instance, acid-catalyzed dehydration of this compound would yield isomers of ethylcyclooctene. If this double bond were part of a larger conjugated π-system (e.g., a conjugated diene or an α,β-unsaturated ketone), Ultraviolet-Visible (UV-Vis) spectroscopy would be a key characterization technique.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems have characteristic absorption maxima (λ_max). The position and intensity of λ_max provide information about the extent and nature of the conjugated system. For example, a conjugated derivative of ethylcyclooctene would exhibit a strong absorption in the 215-250 nm range, confirming the presence of the conjugated chromophore. rsc.org

Computational and Theoretical Chemistry in 1 Ethylcyclooctanol Research

Quantum Mechanical Studies (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) methods, including ab initio and Density Functional Theory (DFT), are fundamental for studying the electronic structure and properties of molecules. These approaches are crucial for understanding the behavior of 1-Ethylcyclooctanol at a fundamental level. DFT, in particular, is widely used due to its balance of accuracy and computational cost, enabling the investigation of larger molecular systems oaepublish.com.

QM calculations are instrumental in predicting the relative stabilities of different isomers and conformers of this compound. By calculating the total electronic energy, researchers can determine the most energetically favorable structures. Furthermore, these methods can assess the reactivity profiles by analyzing frontier molecular orbitals (HOMO and LUMO), which provide insights into potential sites for electrophilic or nucleophilic attack ethz.ch. For instance, studies on cyclooctynes have shown how quantum chemistry can reveal the electronic origins of enhanced reactivity, including increased exothermicity and decreased activation energies due to specific substitutions researchgate.net.

A key application of QM studies is the detailed mapping of reaction pathways and the identification of transition states. Transition states represent the highest energy points along a reaction coordinate, and their accurate characterization is vital for understanding reaction mechanisms and kinetics github.io. DFT and ab initio methods allow for the optimization of transition state geometries and the calculation of activation energies, providing a microscopic understanding of how reactions involving this compound might proceed. For example, computational studies have elucidated reaction pathways for various cycloaddition reactions, identifying rate-determining steps and zwitterionic intermediates pku.edu.cn. The intrinsic reaction coordinate (IRC) method is often employed to confirm that an identified transition state connects the correct reactant and product minima github.iocam.ac.uk.

Computational chemistry plays a critical role in unraveling the origins of regio- and enantioselectivity in reactions involving chiral molecules or reactions that produce chiral centers, as would be the case for derivatives or reactions involving this compound. By comparing the energies of competing transition states leading to different regio- or enantiomeric products, computational studies can explain observed selectivities. Detailed analysis of stereodetermining transition structures often reveals the subtle non-covalent interactions and steric effects that favor one pathway over another unipd.it. For instance, computational analyses have been used to design chiral ligands for enantioselective reactions by understanding the steric demands in different quadrants of the transition state . While direct studies on this compound's enantioselectivity are not widely available, the principles derived from similar cyclic systems or substituted alcohols apply researchgate.net.

Elucidation of Reaction Pathways and Transition States

Conformational Analysis of Eight-Membered Rings

Eight-membered rings, such as the cyclooctane (B165968) core of this compound, exhibit complex conformational landscapes due to their flexibility and the presence of various low-energy conformers. Unlike the well-defined chair and boat forms of cyclohexane, cyclooctane and its derivatives can adopt numerous conformations, including boat-chair (BC), crown (Cr), and boat-boat (BB) forms, with relatively low energy barriers between them princeton.eduresearchgate.netresearchgate.net.

Computational methods, ranging from molecular mechanics (MM2) to more sophisticated DFT calculations, are indispensable for mapping these conformational spaces. They help identify the most stable conformers and the energy barriers for interconversion, which are crucial for understanding the molecule's physical properties and reactivity. The conformational preferences are often dictated by the avoidance of transannular nonbonded interactions princeton.edu. For example, studies on cyclooctane have identified the boat-chair (BC) conformation as energetically preferred, and computational analysis can predict the reactivity of medium-ring compounds based on these preferences princeton.edu.

Simulation of Spectroscopic Data for Structural Verification

Theoretical calculations are powerful tools for simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This simulation capability is invaluable for structural verification and elucidation of compounds like this compound, especially when experimental data is ambiguous or difficult to obtain.

DFT calculations, for instance, can predict NMR chemical shifts (both 1H and 13C) and vibrational frequencies (IR and Raman) with good accuracy ahievran.edu.trajol.infoarxiv.org. By comparing the theoretically predicted spectra with experimental ones, researchers can confirm proposed structures, distinguish between isomers, and even analyze crude reaction mixtures to identify and quantify products escholarship.org. This approach is particularly useful for novel compounds or when detailed experimental characterization is challenging.

Theoretical Insights for Catalyst Design and Optimization

Computational chemistry significantly contributes to the rational design and optimization of catalysts for reactions involving alcohols like this compound. By providing a microscopic understanding of catalytic mechanisms, computational studies can guide the development of more active, selective, and stable catalysts oaepublish.com.

DFT simulations are widely used to investigate catalytic mechanisms, including adsorption energies, binding energies, and reaction transition states on catalyst surfaces oaepublish.commdpi.com. For example, studies on the oxidation of cyclooctanol (B1193912) have utilized theoretical methods to understand the active catalytic species and associated reaction pathways mdpi.com. Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with DFT calculations is accelerating catalyst discovery and optimization by analyzing large datasets, identifying key parameters influencing catalytic performance, and predicting catalyst behavior under various conditions oaepublish.compaperpublications.orgsjtu.edu.cn. This data-driven approach allows for rapid screening and optimization, moving beyond traditional trial-and-error methods in the design of catalysts for transformations of compounds like this compound.

Synthetic Applications and Broader Utility in Organic Chemistry

1-Ethylcyclooctanol as a Chiral Building Block

The presence of a tertiary carbon atom bearing the hydroxyl group and an ethyl group in this compound means it can exist as a chiral molecule if the cyclooctane (B165968) ring itself is not symmetrical or if specific stereoisomers are synthesized. In organic synthesis, chiral building blocks are crucial for the construction of enantiomerically pure complex molecules, particularly in pharmaceutical and natural product synthesis enamine.net. The development of new drugs increasingly relies on chiral building blocks, as most biological targets are chiral, necessitating a strict match of chirality for effective drug-receptor interaction enamine.net. While chiral alcohols, in general, are recognized as key chiral building blocks, with asymmetric catalytic hydrogenation of carbonyl compounds being an efficient synthesis method, specific research detailing the enantioselective synthesis or application of this compound as a chiral building block is not widely reported in general scientific databases .

Integration into Complex Molecule Synthesis

The integration of specific cyclic alcohols like this compound into complex molecule synthesis would typically leverage its cyclic structure and the reactivity of its tertiary alcohol. Complex molecule synthesis often aims for rapid buildup of molecular complexity from simpler precursors rsc.org.

Cascade reactions, also known as domino reactions, are sequences of chemical transformations occurring in a single step without the isolation of intermediates, offering significant advantages in terms of atom economy, time, labor, and waste reduction 20.210.105numberanalytics.com. These reactions are powerful tools for constructing complex molecular architectures, including polycyclic and heterocyclic frameworks numberanalytics.comrsc.org. While cascade reactions are widely employed in total synthesis, specific instances where this compound serves as a precursor in such reactions are not readily found in the examined literature. The general principles of cascade reactions involve careful design of reaction conditions and reagents to facilitate a domino-like sequence, often utilizing highly reactive intermediates numberanalytics.com.

Polycyclic and heterocyclic scaffolds are fundamental structural motifs in natural products and pharmaceutical drugs, presenting high structural complexity and diversity frontiersin.orgmsu.edu. The construction of these scaffolds is a significant area of research in organic chemistry frontiersin.org. Heterocyclic compounds, characterized by the presence of heteroatoms like nitrogen, oxygen, or sulfur within a ring structure, are pivotal in drug design, agrochemicals, and functional materials . While cyclic compounds can serve as scaffolds, specific applications of this compound as a scaffold for the synthesis of polycyclic or heterocyclic molecules are not explicitly documented in the available research.

Precursor in Cascade Reactions

Exploration in Materials Science

In materials science, the synthesis and processing of new materials involve combining different elements or compounds to achieve unique properties nih.gov. Organic building blocks, including functionalized molecules, play a fundamental role in materials chemistry, contributing to the bottom-up modular assembly of molecular architectures such as metal-organic frameworks and nanoparticles cymitquimica.com. While cyclic alcohols can be components in various materials, there is no specific information available detailing the exploration or application of this compound in materials science within the general scientific literature.

Contribution to the Synthesis of Cyclooctanol (B1193912) Derivatives with Unique Structural Properties

This compound itself is a derivative of cyclooctanol. Its synthesis, typically through methods such as the addition of a Grignard reagent to cyclooctanone (B32682), leads to a tertiary alcohol. The ability to synthesize specific cyclooctanol derivatives with unique structural properties often involves modifying the existing cyclooctanol scaffold through various organic reactions. While cyclooctanol derivatives, in general, can be synthesized and explored for their properties, specific research on this compound's direct contribution to the synthesis of other cyclooctanol derivatives with unique structural properties is not widely reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.